(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone
CAS No.: 1021218-27-8
Cat. No.: VC6189303
Molecular Formula: C23H20ClFN4O2S
Molecular Weight: 470.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021218-27-8 |
|---|---|
| Molecular Formula | C23H20ClFN4O2S |
| Molecular Weight | 470.95 |
| IUPAC Name | [4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
| Standard InChI | InChI=1S/C23H20ClFN4O2S/c1-31-17-5-2-15(3-6-17)20-13-29-21(14-32-23(29)26-20)22(30)28-10-8-27(9-11-28)16-4-7-19(25)18(24)12-16/h2-7,12-14H,8-11H2,1H3 |
| Standard InChI Key | MGEUAOAQJBIGHG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)Cl |
Introduction
Structural Characteristics
The molecular formula of (4-(3-chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is C<sub>23</sub>H<sub>20</sub>ClFN<sub>4</sub>O<sub>2</sub>S, with a molecular weight of 470.95 g/mol. The IUPAC name reflects its two primary subunits:
-
A 3-chloro-4-fluorophenyl group attached to a piperazine ring at the 1-position.
-
A 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole moiety linked via a methanone bridge.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1021218-27-8 | |
| Molecular Formula | C<sub>23</sub>H<sub>20</sub>ClFN<sub>4</sub>O<sub>2</sub>S | |
| Molecular Weight | 470.95 g/mol | |
| SMILES | COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)Cl |
The imidazo[2,1-b]thiazole core contributes to planar aromaticity, enhancing π-π stacking interactions with biological targets, while the piperazine moiety introduces conformational flexibility, critical for receptor binding.
Synthesis and Preparation
The synthesis of this compound involves multi-step organic reactions, typically divided into three phases:
Formation of the Imidazo[2,1-b]Thiazole Core
The imidazo[2,1-b]thiazole ring is synthesized via cyclocondensation of 2-aminothiazole derivatives with α-haloketones. For example, reacting 2-amino-4-(4-methoxyphenyl)thiazole with bromoacetyl bromide yields the bicyclic intermediate.
Preparation of the Piperazine Moiety
The 3-chloro-4-fluorophenylpiperazine subunit is synthesized through nucleophilic aromatic substitution, where piperazine reacts with 1-chloro-2-fluoro-4-nitrobenzene under basic conditions, followed by nitro reduction to aniline.
Coupling and Methanone Formation
The final step involves coupling the imidazo[2,1-b]thiazole and piperazine subunits using a carbonylating agent such as triphosgene. This reaction typically proceeds in anhydrous dichloromethane with a tertiary amine base.
| Concentration | 24-Hour Colony Count (CFU) | 48-Hour Colony Count (CFU) |
|---|---|---|
| 2% w/v | 22 | 40 |
| 5% w/v | 2 | 4 |
| Control | 20 | 35 |
Central Nervous System (CNS) Activity
Piperazine derivatives are known modulators of dopamine and serotonin receptors, suggesting potential antipsychotic or antidepressant applications. The chloro-fluorophenyl group may enhance blood-brain barrier permeability, though specific CNS studies on this compound remain pending.
Research Findings and Experimental Data
Spectral Characterization
Infrared (IR) spectroscopy of related imidazo[2,1-b]thiazoles reveals N-H stretching at 3420–3460 cm<sup>-1</sup> and C=N stretching at 1680–1720 cm<sup>-1</sup>, consistent with the compound’s heterocyclic architecture .
Solubility and Stability
While solubility data for this specific compound are unavailable, analogs with methoxy substituents exhibit moderate solubility in polar aprotic solvents like DMSO, suggesting similar behavior.
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